2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H24N2OS3 and its molecular weight is 452.65. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. A common synthetic route includes the reaction of N-methyl-4-piperidone , 4-methylsulfanyl-benzaldehyde , and malononitrile in ethanol under reflux conditions. The final product is isolated through filtration and recrystallization processes .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC). For instance, related benzothiazole compounds demonstrated MIC values ranging from 50 to 250 µg/mL against pathogenic bacteria .
2. Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer activities. The compound has shown potential in inhibiting cancer cell proliferation in vitro. In a study evaluating similar derivatives, compounds exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .
3. Neuroprotective Effects
Given the structural features similar to known neuroprotective agents, this compound may possess neuroprotective properties. Preliminary studies suggest it could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Compounds with similar structures have demonstrated IC50 values as low as 2.7 µM against AChE, indicating that our compound may also exhibit comparable activity .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function.
- Cell Cycle Arrest: Some benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity: The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- A study on benzothiazole derivatives reported significant anticancer activity against breast cancer cells with IC50 values around 15 µM .
- Another research article focused on the antimicrobial properties of thiazole derivatives found that certain compounds effectively inhibited the growth of Mycobacterium tuberculosis at MIC values as low as 100 µg/mL .
Data Tables
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS3/c1-16-9-10-18(17(2)14-16)15-22(27)26(12-11-19-6-5-13-29-19)24-25-23-20(28-3)7-4-8-21(23)30-24/h4-10,13-14H,11-12,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUCWURBMEETD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=CC=C4SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.